Meldonium phosphate
Description
Systematic IUPAC Nomenclature and Structural Representation
This compound is formally identified by the IUPAC name (2-carboxyethylamino)-trimethylazanium; dihydrogen phosphate . This nomenclature reflects its dual-component structure, comprising a meldonium cation and a phosphate anion. The meldonium cation originates from the protonation of the parent compound meldonium (3-(2,2,2-trimethylhydrazinium) propionate), while the anion derives from orthophosphoric acid.
Structurally, the cation features a quaternary ammonium center bonded to a propionate group (Figure 1). The phosphate anion contributes three oxygen atoms capable of hydrogen bonding, enhancing the compound’s solubility in aqueous media compared to the free base.
Table 1: Structural descriptors of this compound
| Property | Description |
|---|---|
| Molecular formula | C₆H₁₇N₂O₆P |
| SMILES notation | CN+(C)NCCC(=O)O.OP(=O)(O)[O⁻] |
| InChI key | JMGQRZWIKKHUNB-UHFFFAOYSA-N |
| Stereochemistry | Achiral (no defined stereocenters) |
The SMILES string explicitly encodes the trimethylazanium group (CN+(C)), propionate backbone (NCCC(=O)O), and phosphate moiety (OP(=O)(O)[O⁻]). X-ray crystallography confirms the ionic interaction between the positively charged hydrazinium group and the phosphate anion.
Synonyms and Registry Identifiers
This compound is cataloged under multiple identifiers across chemical databases:
Table 2: Registry identifiers and synonyms
Properties
CAS No. |
839675-63-7 |
|---|---|
Molecular Formula |
C6H17N2O6P |
Molecular Weight |
244.18 g/mol |
IUPAC Name |
(2-carboxyethylamino)-trimethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C6H14N2O2.H3O4P/c1-8(2,3)7-5-4-6(9)10;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
JMGQRZWIKKHUNB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)NCCC(=O)O.OP(=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Meldonium Phosphate via Acid-Base Reaction
Reaction Mechanism and Stoichiometry
This compound is synthesized by neutralizing meldonium’s quaternary ammonium group with phosphoric acid. The reaction proceeds as follows:
$$
\text{(CH}3\text{)}3\text{N}^+\text{NHCH}2\text{CH}2\text{COO}^- + \text{H}3\text{PO}4 \rightarrow \text{(CH}3\text{)}3\text{N}^+\text{NHCH}2\text{CH}2\text{COO}^- \cdot \text{H}2\text{PO}4^- + \text{H}_2\text{O}
$$
An equimolar ratio of meldonium to phosphoric acid is critical to avoid residual acidity, which can destabilize the product.
Solvent Systems and Reaction Conditions
The reaction is typically conducted in aqueous or aqueous-alcoholic solvents at 40–50°C to enhance reagent solubility. Patent EP1667960B1 specifies that dissolving meldonium dihydrate and phosphoric acid in water under stirring ensures homogeneous mixing, followed by vacuum evaporation at 40–50°C to remove excess solvent.
Table 1: Optimal Reaction Parameters for this compound Synthesis
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Prevents thermal degradation |
| Solvent | Water or ethanol-water (1:1) | Enhances ion pairing |
| Meldonium:H$$3$$PO$$4$$ Ratio | 1:1 | Minimizes residual acid |
| Evaporation Pressure | 10–15 mmHg | Accelerates solvent removal |
Crystallization and Purification Techniques
Overcoming Syrup Formation
A major challenge in this compound synthesis is the tendency of intermediates to form syrups instead of crystals. Patent US20060264506A1 resolves this by adding acetone or acetonitrile to the evaporated residue, inducing crystallization through antisolvent effects. The process involves:
Recrystallization for Pharmaceutical-Grade Purity
Recrystallization from ethanol-water mixtures (70:30 v/v) yields >99% pure this compound. The process is sensitive to cooling rates: rapid cooling produces мелкие crystals, while gradual cooling at 0.5°C/min yields large, stable crystals ideal for tableting.
Analytical Methods for Quality Control
Non-Aqueous Titration for Intermediate Analysis
A method described in CN104165965B uses glacial acetic acid and acetic anhydride to dissolve 3-(2,2-dimethylhydrazino) methyl propionate, a meldonium precursor. After adding a degradation agent to eliminate impurities, the sample is titrated with perchloric acid to determine purity.
Chromatographic Profiling
LC-MS/MS methods with HILIC columns (e.g., Atlantis HILIC silica) resolve this compound from related substances. Mobile phases combining acetonitrile with ammonium formate buffers (pH 3.5–5.0) achieve baseline separation, with detection limits of 0.5–2.5 ng/mL.
Table 2: LC-MS/MS Conditions for this compound Analysis
| Column | Mobile Phase | Detection (m/z) | Sensitivity |
|---|---|---|---|
| Atlantis HILIC silica | ACN:10 mM NH$$4$$HCO$$2$$ | 147.1 | 0.5 ng/mL |
| Hypersil Gold C8 | ACN:5 mM NH$$_4$$Ac | 147.1 | 20 ng/mL |
Industrial-Scale Production Workflows
Batch Process Optimization
Large-scale synthesis employs jacketed reactors with automated temperature and pH control. Key steps include:
Chemical Reactions Analysis
Reaction Mechanism and Stability
The reaction mechanism involves proton transfer from phosphoric acid to the Meldonium base, forming the phosphate salt. Meldonium’s structure (C₆H₁₄N₂O₂) contains a hydrazinium group (NH₂⁺) capable of accepting a proton, enabling salt formation with acidic counterions like phosphate .
| Physicochemical Property | Value |
|---|---|
| Molecular formula | C₆H₁₄N₂O₂·H₃PO₄ |
| Molecular weight (g/mol) | 234.18 |
| pKa | 4.14 |
| Log P | −1.37 |
| Solubility (mol/L) | 0.31 |
Meldonium phosphate exhibits lower hygroscopicity and higher thermal stability compared to the dihydrate form, making it suitable for pharmaceutical formulations .
Analytical Methods for Quality Control
High-performance liquid chromatography (HPLC) and non-aqueous titration are primary methods for analyzing this compound content.
HPLC parameters :
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5 μm)
-
Mobile phase: Methanol-water-acetic anhydride (36:60:1.0, v/v/v)
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 254 nm
Non-aqueous titration :
-
Solvent: Glacial acetic acid and acetic anhydride mixture
-
Titrant: Perchloric acid
Reaction with Mitochondrial Metabolites
This compound modulates energy metabolism by inhibiting long-chain fatty acid oxidation and shifting cellular energy production to glycolysis. This occurs through inhibition of γ-butyrobetaine hydroxylase and carnitine/organic cation transporter type 2 (OCTN2), reducing l-carnitine levels .
Biochemical impact :
| Parameter | Effect of Meldonium |
|---|---|
| Long-chain acylcarnitines | Reduced concentrations |
| Trimethylamine-N-oxide | Decreased levels |
| Glycolysis | Enhanced activity |
Stability and Degradation
Scientific Research Applications
Neuroprotective Effects
Meldonium phosphate has shown significant promise as a neuroprotective agent. Research indicates that it promotes neuronal survival by protecting mitochondrial function during cerebral ischemia–reperfusion injury. In a rat model with middle cerebral artery occlusion, this compound reduced infarct size and improved neurological function. The compound enhances mitochondrial morphology and ATP production while inhibiting neuronal apoptosis through the activation of the Akt/GSK-3β signaling pathway .
Case Study: Cerebral Ischemia
- Model : Rat model of middle cerebral artery occlusion.
- Findings :
- Reduced infarct size.
- Improved motor function.
- Enhanced mitochondrial function and ATP production.
Cardiovascular Applications
This compound acts as an anti-ischemic agent by shifting energy metabolism from fatty acid oxidation to glycolysis, which is less oxygen-demanding. This mechanism is particularly beneficial in treating conditions such as acute ischemia–reperfusion injury in the liver and heart .
Case Study: Acute Ischemia-Reperfusion Injury
- Model : Wistar strain male rats subjected to liver ischemia-reperfusion.
- Findings :
- Decreased liver inflammation and injury.
- Enhanced antioxidative defense mechanisms.
- Restoration of hepatic function markers.
Metabolic Regulation
The compound also influences metabolic processes by enhancing glucose uptake and altering lipid metabolism. In studies involving sepsis models, this compound demonstrated anti-inflammatory effects and improved metabolic homeostasis .
Case Study: Sepsis Model
- Model : Sprague-Dawley male rats subjected to fecal-induced sepsis.
- Findings :
- Increased antioxidant enzyme activity.
- Reduced levels of lipid peroxidation.
- Improved survival rates compared to untreated groups.
Athletic Performance and Recovery
Despite its controversial status in sports, this compound has been investigated for its potential to enhance athletic performance by reducing lactate production during exercise. This effect can lead to improved recovery rates among athletes .
Case Study: Athletic Performance
- Population : Professional athletes using this compound.
- Findings :
- Decreased lactate levels during high-intensity exercise.
- Speculative benefits on performance enhancement based on metabolic modulation.
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound indicate a favorable safety profile with no serious adverse effects reported in clinical settings. Studies have shown linear kinetics upon administration, suggesting predictable absorption and clearance rates .
| Application Area | Model/Population | Key Findings |
|---|---|---|
| Neuroprotection | Rat model (cerebral ischemia) | Reduced infarct size; improved motor function |
| Cardiovascular Health | Rat model (liver ischemia) | Decreased inflammation; restored hepatic function |
| Metabolic Regulation | Rat model (sepsis) | Increased antioxidant activity; improved survival |
| Athletic Performance | Professional athletes | Decreased lactate production; enhanced recovery |
Mechanism of Action
Meldonium phosphate exerts its effects by inhibiting the biosynthesis of carnitine, a compound involved in fatty acid oxidation. By inhibiting gamma-butyrobetaine hydroxylase, meldonium reduces the transport of long-chain fatty acids into mitochondria, thereby shifting energy metabolism from fatty acid oxidation to glucose oxidation. This shift helps to protect cells from ischemic damage and improve energy production under hypoxic conditions .
Comparison with Similar Compounds
Efficacy in Myocardial Infarction Treatment
A study comparing meldonium salts (dihydrate, hydrogen fumarate, dihydrogen phosphate) demonstrated significant differences in therapeutic outcomes:
The phosphate and dihydrate forms showed superior efficacy, likely due to improved bioavailability and metabolic stability.
Solubility and Stability
- This compound vs. other salts: Phosphate salts generally exhibit higher aqueous solubility than fumarate or freebase forms, critical for intravenous formulations . Potassium dihydrogen phosphate (solubility: 83.5 g/100 mL at 90°C) serves as a benchmark for phosphate salt solubility . Stability studies using HPLC revealed that this compound formulations with ammonium phosphate (NH₄H₂PO₄) showed less peak broadening over time compared to potassium phosphate (KH₂PO₄), indicating better chemical stability .
- Comparison with non-pharmaceutical phosphates: Phosphate Compound Solubility in Water Key Application Potassium dihydrogen phosphate 83.5 g/100 mL (90°C) Fertilizers, buffering Aluminum phosphate Insoluble Vaccine adjuvants Barium phosphate Slightly soluble Laser materials
This compound’s solubility profile aligns with pharmaceutical requirements, unlike industrial phosphates like aluminum or barium phosphate.
Analytical Behavior in HPLC
Chromatographic studies highlight differences in meldonium salt behavior:
- Mobile phase effects : Using ammonium phosphate (pH ~4.5) in the mobile phase increased meldonium peak height by 0.2% per 10% acetonitrile increment, whereas trifluoroacetic acid (TFA) resulted in smaller hyperchromic effects .
- Degradation products : this compound formulations stored for 3 days showed minimal degradation compared to fumarate salts, which generated additional peaks in chromatograms .
Key Differentiators of this compound
Enhanced Bioavailability : The phosphate group improves dissolution rates, ensuring rapid systemic absorption .
Stability in Formulation : Ammonium phosphate buffers mitigate degradation, extending shelf life .
Therapeutic Superiority : Outperforms fumarate and matches dihydrate in efficacy while offering formulation flexibility .
Biological Activity
Meldonium phosphate, commonly referred to simply as meldonium, is a compound that has garnered attention for its biological activity, particularly in the context of ischemia and neuroprotection. Developed in Latvia, it is primarily used to treat heart conditions and enhance physical performance. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Meldonium functions as a metabolic modulator , shifting energy production from fatty acid oxidation to glycolysis. This shift is particularly beneficial under conditions of reduced oxygen availability, such as during ischemic events. The primary mechanisms through which meldonium exerts its effects include:
- Reduction of Fatty Acid Oxidation : By inhibiting the transport of long-chain fatty acids into mitochondria, meldonium reduces the production of reactive oxygen species (ROS) and oxidative stress .
- Activation of Antioxidant Pathways : Meldonium enhances the expression of antioxidant enzymes through the activation of transcription factors like Nrf2, which increases the cellular antioxidative defense .
- Neuroprotective Effects : In models of cerebral ischemia-reperfusion injury, meldonium has been shown to protect neuronal cells by improving mitochondrial function and reducing apoptosis .
Pharmacological Effects
The pharmacological profile of meldonium includes several key effects:
- Cardioprotective Properties : Meldonium has been demonstrated to have protective effects against acute ischemia-reperfusion injury in liver models, primarily by modulating inflammatory responses and enhancing antioxidative activities .
- Neuroprotection : Studies indicate that meldonium can significantly reduce infarct size and improve neurological function after ischemic events, suggesting its potential as a therapeutic agent in stroke management .
- Performance Enhancement : Meldonium is known to improve exercise performance by reducing lactic acid accumulation and enhancing recovery rates post-exercise .
Case Studies and Experimental Data
-
Liver Ischemia-Reperfusion Injury :
- A study demonstrated that pre-treatment with meldonium significantly reduced oxidative stress markers and improved antioxidant enzyme activities in rats subjected to liver ischemia-reperfusion injury. The results indicated a 50% increase in CuZnSOD and MnSOD activities, along with a 2.5-fold increase in GSH-Px activity compared to control groups .
Parameter Control Group I/R Group I/R + Meldonium Group CuZnSOD Activity Baseline Increased Increased by 50% MnSOD Activity Baseline Increased Increased by 50% GSH-Px Activity Baseline Decreased Increased by 2.5x Lipid Peroxidation Levels Baseline Elevated Reduced by 30% - Cerebral Ischemia :
Q & A
Q. What experimental models are most appropriate for studying meldonium phosphate's cardioprotective mechanisms?
this compound is commonly studied in rodent models of cardiovascular stress, such as monocrotaline (MCT)-induced pulmonary hypertension or lipopolysaccharide (LPS)-induced cardiac dysfunction. These models allow researchers to quantify improvements in ventricular function (e.g., right ventricular fractional area change [RVFAC], left ventricular ejection fraction [LVEF]) and mitochondrial efficiency (e.g., fatty acid oxidation [FAO]-dependent OXPHOS coupling). For example, this compound attenuated MCT-induced increases in Fulton index by 20% and restored FAO-dependent OXPHOS coupling to control levels . Experimental design should include standardized dosing protocols and validated biomarkers (e.g., serum phosphate levels, mitochondrial respiration assays) to ensure reproducibility.
Q. How can researchers differentiate this compound's effects from other meldonium salts in preclinical studies?
Comparative studies should utilize in vivo models (e.g., myocardial infarction) with controlled variables such as infarct size, area of necrosis, and metabolic markers. For instance, meldonium dihydrogen phosphate reduced necrosis area to 50.9% of the risk zone (vs. 64.3% in controls) in rat models, outperforming meldonium dihydrate . Methodologically, HPLC or LC-MS can quantify salt-specific bioavailability, while paired t-tests or ANOVA should compare outcomes across treatment groups. Ensure standardized sample preparation (e.g., pH stabilization) to avoid confounding results from salt dissociation.
Q. What methodological approaches are recommended for assessing this compound's impact on mitochondrial metabolism?
High-resolution respirometry (e.g., Oroboros O2k) can measure FAO-dependent oxygen consumption rates in cardiac tissue homogenates. Key parameters include coupling efficiency (OXPHOS/ETS ratio) and pyruvate metabolism shifts. In LPS-treated mice, this compound restored FAO-dependent OXPHOS coupling efficiency and reduced pyruvate metabolism by 30–50%, aligning with healthy controls . Normalize data to protein content or citrate synthase activity to account for mitochondrial density variations.
Advanced Research Questions
Q. How should researchers address contradictions in this compound's therapeutic efficacy across experimental models?
Discrepancies often arise from variations in disease induction methods (e.g., MCT vs. LPS models) or dosing regimens. A meta-analysis of existing data (e.g., infarct size reduction ranges from 20–50% across studies) should stratify outcomes by model type, dosage, and endpoints . For mechanistic clarity, integrate transcriptomic profiling (e.g., RNA-seq of cardiac tissue) to identify pathway-specific responses (e.g., PPAR-α activation vs. carnitine shuttle inhibition). Contradictory findings may reflect species-specific pharmacodynamics or off-target effects requiring further validation .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values for mitochondrial parameters or cardiac function metrics. For small-sample studies (n < 10), apply nonparametric tests (e.g., Mann-Whitney U) to compare treatment groups. When reporting concentration-dependent effects (e.g., phosphate levels), include 95% confidence intervals and effect sizes (Cohen’s d) to enhance interpretability. Excel’s LINEST function can compute regression slopes and errors for standard curves .
Q. How can researchers reconcile gaps in this compound's mechanistic data and clinical translatability?
Preclinical-to-clinical translation requires bridging in vitro findings (e.g., mitochondrial assays) with human biomarker data (e.g., plasma acylcarnitines). Design longitudinal studies to track dynamic responses, and use Bayesian hierarchical models to account for inter-study heterogeneity. For example, this compound’s anxiolytic effects in rodents lack human trials, necessitating Phase II trials with validated psychiatric scales (e.g., HAM-D for depression) . Collaborate with regulatory bodies to align experimental endpoints with clinical outcome assessments (COAs).
Methodological Tables
Q. Table 1. Comparative Efficacy of Meldonium Salts in Myocardial Infarction Models
| Parameter | Control | Meldonium Dihydrate | Meldonium Dihydrogen Phosphate |
|---|---|---|---|
| Area of Necrosis (% Risk) | 64.3 ± 2.7 | 58.0 ± 2.2 | 50.9 ± 2.6*,# |
| Infarct Size (% Control) | 100.0 ± 4.1 | 99.0 ± 4.2 | 79.0 ± 4.1*,# |
| *Data from ; p<0.01 vs. control; #p<0.01 vs. dihydrate. |
Q. Table 2. Key Mitochondrial Parameters in LPS-Treated Mice
| Parameter | Control | LPS Model | LPS + this compound |
|---|---|---|---|
| FAO-OXPHOS Efficiency | 0.85 ± 0.05 | 0.52 ± 0.03* | 0.80 ± 0.04# |
| Pyruvate Metabolism | 1.00 ± 0.10 | 1.65 ± 0.15* | 1.10 ± 0.12# |
| *Data from ; p<0.01 vs. control; #p<0.01 vs. LPS. |
Critical Considerations
- Ethical Compliance : Adhere to institutional review protocols for animal studies and disclose conflicts of interest (e.g., industry funding) to maintain research integrity .
- Data Reproducibility : Publish raw datasets and experimental protocols in supplementary materials, following guidelines such as the Beilstein Journal’s requirements for compound characterization .
- Literature Synthesis : Use tools like Covidence or Rayyan for systematic reviews, and cross-reference findings with class-level data (e.g., organophosphate toxicology frameworks) where direct evidence is limited .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
